

Unveiling the Spectroscopic Signature of Calyciphylline A: A Technical Guide

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for **Calyciphylline A**, a complex hexacyclic Daphniphyllum alkaloid. The information presented here is crucial for the identification, characterization, and further investigation of this natural product.

Calyciphylline A, first isolated from the leaves of Daphniphyllum calycinum, possesses an unprecedented fused-hexacyclic ring system that has garnered significant interest in the scientific community.[1][2][3] Its intricate molecular architecture necessitates a detailed spectroscopic analysis for unambiguous identification. This guide summarizes the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Calyciphylline A, based on the original structure elucidation by Morita and Kobayashi.

Spectroscopic Data

The following tables present a summary of the key spectroscopic data for **Calyciphylline A**.

Table 1: ¹H NMR Spectroscopic Data for Calyciphylline A (CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
(Data to be populated from the original publication)			

Table 2: 13 C NMR Spectroscopic Data for Calyciphylline

A (CDCl₃)

Position	Chemical Shift (δ, ppm)
(Data to be populated from the original publication)	

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

for Calyciphylline A

Spectroscopic Method	Key Signals
IR (film) v _{max}	cm ⁻¹
High-Resolution Mass Spectrometry (HRMS)	m/z [M+H]+: (calculated for C22H31NO3,)
(Data to be populated from the original publication)	

Experimental Protocols

The spectroscopic data for **Calyciphylline A** were acquired using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the isolation and characterization of such natural products.



Isolation: **Calyciphylline A** is typically isolated from the leaves of Daphniphyllum calycinum. The general procedure involves:

- Extraction of the plant material with a suitable organic solvent (e.g., methanol).
- Acid-base partitioning to separate the alkaloid fraction.
- A series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify the individual compounds.

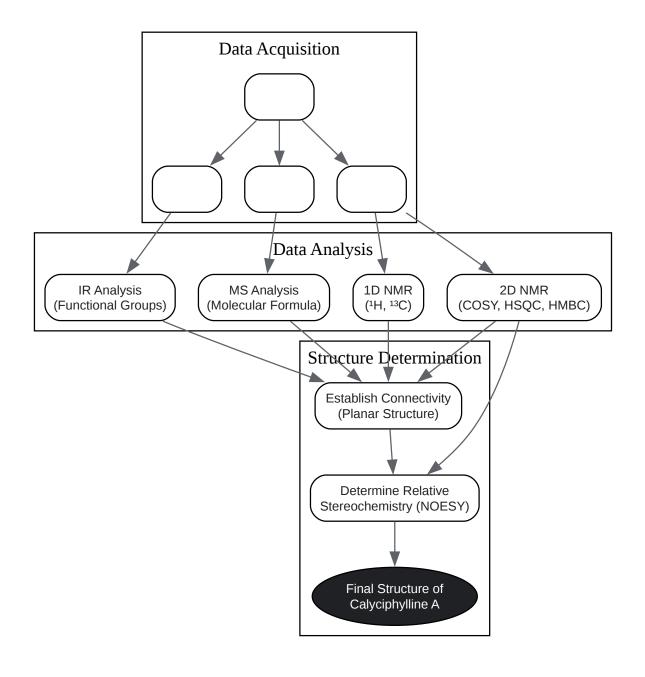
Spectroscopic Analysis:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals and for elucidating the complex connectivity of the molecule.
- Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample. The absorption bands are reported in wavenumbers (cm⁻¹).
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) to determine the exact mass and molecular formula of the compound.

Logical Relationships in Structure Elucidation

The determination of the complex structure of **Calyciphylline A** relies on the careful interpretation and correlation of data from various spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.





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Caption: Workflow for the structure elucidation of Calyciphylline A.

This guide provides a foundational understanding of the spectroscopic characteristics of **Calyciphylline A**. For more in-depth analysis and access to the raw spectral data, researchers are encouraged to consult the original publication by Morita and Kobayashi in Organic Letters (2003).



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